Cas no 145-12-0 (Oxymesterone)

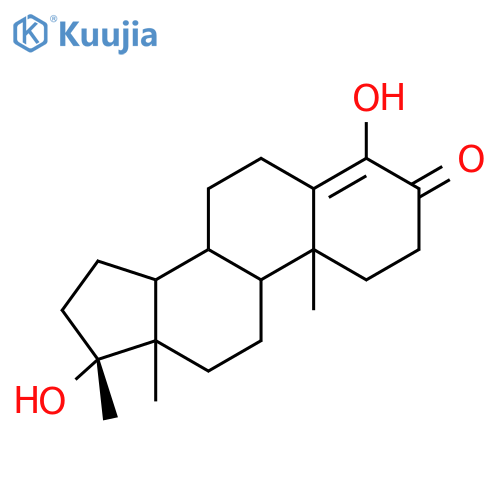

Oxymesterone structure

Oxymesterone Propriedades químicas e físicas

Nomes e Identificadores

-

- Oxymesterone

- 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one

- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- 4-Hydroxy-17-methyltestosterone

- Anamidol

- Aranabol

- Oranabol

- Ossimesterone

- Oximesterona

- Oximesteronum

- Theranabol

- Oxymestrone

- 4-HYDROXY-METHYLTESTOSTERONE

- Testosterone, 4-hydroxy-17-methyl-

- 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE

- 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one

- 4-Hydroxy-17a-methyltestosterone

- (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- NSC-45048

- 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one

- CHEBI:34903

- CHEMBL1908006

- OXYMESTERONE [INN]

- NS00041509

- Oxymesterone [INN:BAN:DCF]

- Q10859626

- OXYMESTERONE [MI]

- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- 145-12-0

- (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one

- 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.

- Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-

- NSC45048

- Oximesterona [INN-Spanish]

- 4,17b-Dihydroxy-17-methylandrost-4-en-3-one

- DTXSID80878527

- 4-Hydroxy-17.alpha.-methyltestosterone

- 4R73K9MRMX

- NSC 45048

- OXYMESTERONE [MART.]

- UNII-4R73K9MRMX

- 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one

- Oxymesterone (1.0mg/ml in Acetonitrile)

- 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one

- Oxymesteronum

- Ossimesterone [DCIT]

- OXYMESTERONE [WHO-DD]

- Oranabol 10

- EINECS 205-646-9

- 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one

- 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one

- Oxymesteronum [INN-Latin]

- Balnimax

- SCHEMBL141603

-

- Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

- Chave InChI: RXXBBHGCAXVBES-XPUDHZTDSA-N

- SMILES: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C

Propriedades Computadas

- Massa Exacta: 318.21900

- Massa monoisotópica: 318.219495

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 23

- Contagem de Ligações Rotativas: 0

- Complexidade: 594

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 6

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.2

- Superfície polar topológica: 57.5

Propriedades Experimentais

- Densidade: 1.17

- Ponto de Fusão: 166-169°C

- Ponto de ebulição: 475.6°Cat760mmHg

- Ponto de Flash: 255.5°C

- Índice de Refracção: 1.573

- PSA: 57.53000

- LogP: 4.15500

- Rotação Específica: D20 +69° (ethanol)

Oxymesterone Informações de segurança

- Instrução de Segurança: S22; S24/25

Oxymesterone Dados aduaneiros

- CÓDIGO SH:2937290023

- Dados aduaneiros:

China Customs Code:

2937290023

Oxymesterone Literatura Relacionada

-

1. Crystal and molecular structure of tetrakis[copper(I) benzoate]Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299

-

2. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291

-

3. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003

-

4. Jahn–Teller effects in solid-state co-ordination chemistryLarry R. Falvello J. Chem. Soc. Dalton Trans. 1997 4463

-

5. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamidesAndreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides andrógenos e derivados

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides Androstano esteroides andrógenos e derivados

145-12-0 (Oxymesterone) Produtos relacionados

- 119725-20-1(Ursa-1,12-dien-28-oicacid, 2,19-dihydroxy-3-oxo-)

- 2141-17-5(Androst-4-en-3-one,4,17-dihydroxy-, (17b)-)

- 566-48-3(Formestane)

- 2306255-30-9((3R,5S)-1-tert-butoxycarbonyl-5-methoxycarbonyl-pyrrolidine-3-carboxylic acid)

- 5721-91-5(testosterone decanoate--dea*schedule iii item)

- 1080-52-0(1-(2,4-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 322414-11-9(2-(E)-(4-hydroxyphenyl)methylideneamino-4,5-dimethylthiophene-3-carbonitrile)

- 2138139-60-1((2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane)

- 24299-68-1(1-(3-chlorophenyl)-8-phenyl-naphthalene)

- 2137669-76-0(Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate)

Fornecedores recomendados

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente